molecular formula C9H13BrSeSi B14630402 [(4-Bromophenyl)selanyl](trimethyl)silane CAS No. 54045-44-2

[(4-Bromophenyl)selanyl](trimethyl)silane

Cat. No.: B14630402
CAS No.: 54045-44-2
M. Wt: 308.16 g/mol
InChI Key: MJEJZLGSORDWKJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)selanylsilane is an organoselenium compound that features a bromophenyl group attached to a selanyl (selenium) atom, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl)selanylsilane can be synthesized through a palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . This reaction typically involves the use of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (4-Bromophenyl)selanylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)selanylsilane undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)selanylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used as an intermediate in the production of organic light-emitting diodes (OLEDs

Properties

CAS No.

54045-44-2

Molecular Formula

C9H13BrSeSi

Molecular Weight

308.16 g/mol

IUPAC Name

(4-bromophenyl)selanyl-trimethylsilane

InChI

InChI=1S/C9H13BrSeSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3

InChI Key

MJEJZLGSORDWKJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Se]C1=CC=C(C=C1)Br

Origin of Product

United States

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